5-bromo-3-chloro-2-fluoroBenzonitrile

Catalog No.
S701720
CAS No.
1000577-76-3
M.F
C7H2BrClFN
M. Wt
234.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-chloro-2-fluoroBenzonitrile

CAS Number

1000577-76-3

Product Name

5-bromo-3-chloro-2-fluoroBenzonitrile

IUPAC Name

5-bromo-3-chloro-2-fluorobenzonitrile

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

InChI

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H

InChI Key

CFAJQDDAWJDDIX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)F)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)Br

5-bromo-3-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₂BrClFN and a molecular weight of 234.45 g/mol. This compound features a benzene ring substituted with three halogen atoms: bromine at position 5, chlorine at position 3, and fluorine at position 2, along with a nitrile group (-C≡N) at position 1. The presence of these halogen substituents significantly influences the compound's chemical properties and reactivity, making it a subject of interest in various chemical and biological studies .

Due to its halogen substituents. The bromide and fluoride groups exhibit different reactivities, allowing for selective substitution reactions. For instance:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile group increases the reactivity of the aromatic ring towards electrophiles, facilitating further functionalization.
  • Fluorination Reactions: The fluorine atom can participate in reactions that introduce additional functional groups or modify the existing structure .

Several methods can be employed to synthesize 5-bromo-3-chloro-2-fluorobenzonitrile:

  • Halogenation of Benzonitrile: Starting from benzonitrile, sequential halogenation using bromine and chlorine under controlled conditions can yield the desired product.
  • Nucleophilic Substitution: A precursor compound such as 5-bromo-3-chloro-2-fluorotoluene can be reacted with sodium cyanide to introduce the nitrile group.
  • Multi-step Synthesis: A more complex approach involves the use of various reagents and catalysts to selectively introduce each halogen atom and the nitrile group in a stepwise manner .

5-bromo-3-chloro-2-fluorobenzonitrile finds applications in:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique chemical properties may be utilized in developing new materials or coatings.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Several compounds share structural similarities with 5-bromo-3-chloro-2-fluorobenzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-3-chloro-2-fluorobenzonitrile1160574-68-40.93
3-Chloro-2,4-difluorobenzonitrile887267-38-10.80
5-Chloro-2,4-difluorobenzonitrile146780-26-90.78
5-Bromo-2-fluoro-4-methylbenzonitrile1269493-45-90.72
4-Bromo-2-fluoro-6-methylbenzonitrile1427438-75-20.72

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine, chlorine, and fluorine in specific positions on the benzene ring distinguishes 5-bromo-3-chloro-2-fluorobenzonitrile from its analogs, potentially leading to unique reactivity patterns and biological activities .

XLogP3

3.1

Dates

Modify: 2023-08-15

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